5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide
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Overview
Description
5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
3,5-Bis(trifluoromethyl)benzyl bromide: Another related compound used in various chemical reactions.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in hydrogen-bonding catalysis.
Uniqueness
5-[[3,5-Bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide is unique due to its specific structural features, including the presence of multiple trifluoromethyl groups and amide functionalities. These features confer distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-[[3,5-bis(trifluoromethyl)benzoyl]amino]benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3O3/c18-16(19,20)10-2-9(3-11(6-10)17(21,22)23)15(29)26-12-4-7(13(24)27)1-8(5-12)14(25)28/h1-6H,(H2,24,27)(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRBFPKLPYJGBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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